molecular formula C21H23FN2O4 B008622 Ddpfamp CAS No. 104431-74-5

Ddpfamp

Cat. No.: B008622
CAS No.: 104431-74-5
M. Wt: 386.4 g/mol
InChI Key: KYUNYRAKHOBJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ddpfamp is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinyl group, a fluorophenyl group, and a propanedioate ester, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ddpfamp typically involves a multi-step process. The starting materials often include 2,6-dimethyl-4-pyridine, 4-fluoroaniline, and diethyl malonate. The reaction conditions usually require a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Ddpfamp undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ddpfamp has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ddpfamp involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (((3-(2,6-dimethyl-4-pyridinyl)phenyl)amino)methylene)malonate
  • Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-2,4-difluorophenyl)amino)methylene)propanedioate

Uniqueness

Ddpfamp is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

104431-74-5

Molecular Formula

C21H23FN2O4

Molecular Weight

386.4 g/mol

IUPAC Name

diethyl 2-[[3-(2,6-dimethylpyridin-4-yl)-4-fluoroanilino]methylidene]propanedioate

InChI

InChI=1S/C21H23FN2O4/c1-5-27-20(25)18(21(26)28-6-2)12-23-16-7-8-19(22)17(11-16)15-9-13(3)24-14(4)10-15/h7-12,23H,5-6H2,1-4H3

InChI Key

KYUNYRAKHOBJNA-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC

104431-74-5

Synonyms

DDPFAMP
diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate

Origin of Product

United States

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